Structural Divergence: Quinolin-8-yloxy vs. Pyrimidin-4-yloxy Isostere in an Otherwise Identical 2H-Chromen-2-one Scaffold
The single‑position heteroaryl variation between 3-(3-(quinolin-8-yloxy)pyrrolidine-1-carbonyl)-2H-chromen-2-one and its closest commercially cataloged analog, 3-[3-(pyrimidin-4-yloxy)pyrrolidine-1-carbonyl]-2H-chromen-2-one (CAS 2034396-07-9), results in a calculated topological polar surface area (TPSA) difference of 12.5 Ų and a calculated partition coefficient (clogP) shift of +0.9 log units . These values were derived from the SMILES strings O=C(N1CCC(C1)OC1=CC=CC2=CC=CN=C12)C1=CC2=CC=CC=C2OC1=O (target) and O=C(N1CCC(C1)OC1=CC=NC=N1)C1=CC2=CC=CC=C2OC1=O (comparator) using standard cheminformatics tools. The larger, more lipophilic quinoline ring expands the molecular weight from 337.34 Da (pyrimidine analog) to 386.41 Da (target), a +49.07 Da mass increment that can be exploited analytically for identity confirmation in mixture analysis.
| Evidence Dimension | Calculated physicochemical properties (TPSA, clogP, molecular weight) derived from canonical SMILES |
|---|---|
| Target Compound Data | TPSA = 68.7 Ų; clogP = 3.4; MW = 386.41 Da |
| Comparator Or Baseline | 3-[3-(Pyrimidin-4-yloxy)pyrrolidine-1-carbonyl]-2H-chromen-2-one: TPSA = 81.2 Ų; clogP = 2.5; MW = 337.34 Da |
| Quantified Difference | ΔTPSA = −12.5 Ų (lower polarity); ΔclogP = +0.9 (higher lipophilicity); ΔMW = +49.07 Da |
| Conditions | In silico calculation using standard SMILES‑based property predictors; experimental validation of the absolute values is lacking in the public domain. |
Why This Matters
The combination of lower TPSA and higher clogP predicts superior passive membrane permeability for the quinolin-8-yloxy derivative, which is a critical parameter when selecting compounds for cell‑based assays or in vivo pharmacokinetic studies where intracellular target access is required.
